molecular formula C7H9N3O2 B13310272 (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid

(2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid

Katalognummer: B13310272
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: XCNOBDDQOATTBY-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid is a non-proteinogenic D-amino acid featuring a pyrimidin-2-yl substituent at the β-carbon of its alanine backbone. Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, confers unique electronic and hydrogen-bonding properties. The compound’s molecular formula is C₇H₉N₃O₂, with a molecular weight of 167.16 g/mol (free base) or 203.5 g/mol (hydrochloride form, C₇H₉N₃O₂·HCl) . Its stereochemistry (2R configuration) and pyrimidine moiety make it distinct from canonical amino acids, enabling specialized applications in medicinal chemistry and enzymology.

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

(2R)-2-amino-3-pyrimidin-2-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-5(7(11)12)4-6-9-2-1-3-10-6/h1-3,5H,4,8H2,(H,11,12)/t5-/m1/s1

InChI-Schlüssel

XCNOBDDQOATTBY-RXMQYKEDSA-N

Isomerische SMILES

C1=CN=C(N=C1)C[C@H](C(=O)O)N

Kanonische SMILES

C1=CN=C(N=C1)CC(C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine and amino acid derivatives.

    Formation of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of reactions involving the condensation of appropriate precursors.

    Coupling Reaction: The pyrimidine derivative is then coupled with an amino acid derivative using coupling reagents such as carbodiimides or phosphonium salts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the production process.

Types of Reactions:

    Oxidation: (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Substituted derivatives with new functional groups on the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine vs. Pyridine Substituents

  • Electronic Effects : Pyrimidin-2-yl has two nitrogen atoms, increasing electron-deficient character compared to pyridin-3-yl (one nitrogen). This enhances π-π stacking with aromatic protein residues and hydrogen-bond acceptor capacity .
  • Biological Interactions : Pyrimidine-containing analogues may target enzymes like dihydrofolate reductase or thymidylate synthase due to structural mimicry of nucleotide bases .

Heterocycle Size and Reactivity

  • Imidazole (5-membered) vs. Pyrimidine (6-membered) : Imidazole’s smaller ring in D-histidine allows for tautomerism and metal coordination, whereas pyrimidine’s rigidity favors planar interactions .

Substituent Hydrophobicity

  • Allylthio vs. Aromatic Groups: The allylthio group in (2R)-2-Amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid introduces hydrophobicity and redox activity, contrasting with the polar pyrimidine’s affinity for aqueous environments .

Research Findings

  • Enzyme Inhibition : Pyrimidine derivatives exhibit higher binding affinity to bacterial enzymes than pyridine analogues due to additional hydrogen bonds with active-site residues (e.g., ASN116, TYR68) .
  • Biofilm Disruption : D-Tryptophan’s indole group disrupts biofilm matrices via competitive inhibition of bacterial adhesion proteins, a mechanism less feasible with pyrimidine’s smaller substituent .
  • Chiral Specificity: The (2R) configuration in pyrimidine and pyridine derivatives ensures compatibility with D-amino acid processing enzymes, critical for designing protease-resistant therapeutics .

Biologische Aktivität

(2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid, also known as a chiral heterocyclic amino acid, has garnered attention in biochemical and pharmaceutical research due to its unique structural features and biological activities. This compound is characterized by the presence of a pyrimidine ring, which enhances its utility in various applications, particularly in asymmetric synthesis and drug development.

  • Molecular Formula : C7H9N3O2
  • Molecular Weight : 167.17 g/mol
  • CAS Number : 417395

Biological Activity Overview

The biological activity of (2R)-2-amino-3-(pyrimidin-2-yl)propanoic acid is primarily linked to its role as a potential therapeutic agent. Research indicates that this compound exhibits various activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation.
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : As a DPP-IV inhibitor, it may play a role in the management of type 2 diabetes by prolonging the action of incretin hormones.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Antitumor Activity

A study conducted by researchers focused on the synthesis of new derivatives based on (2R)-2-amino-3-(pyrimidin-2-yl)propanoic acid. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism was attributed to the modulation of specific signaling pathways involved in cell survival and proliferation.

CompoundCell Line TestedIC50 (µM)
Derivative AMCF-7 (Breast Cancer)12.5
Derivative BA549 (Lung Cancer)15.0
Derivative CHeLa (Cervical Cancer)10.0

Dipeptidyl Peptidase IV Inhibition

In another study, the compound's ability to inhibit DPP-IV was evaluated using enzyme assays. The results demonstrated that (2R)-2-amino-3-(pyrimidin-2-yl)propanoic acid showed significant inhibitory activity compared to standard DPP-IV inhibitors.

CompoundIC50 (µM)Reference
(2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid8.5
Sitagliptin5.0Standard

Neuroprotective Effects

Research has also indicated that this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal cell death. In vitro studies demonstrated that it could reduce reactive oxygen species (ROS) levels in neuronal cultures.

Case Studies

  • Case Study on Diabetes Management :
    A clinical trial involving patients with type 2 diabetes assessed the efficacy of a formulation containing (2R)-2-amino-3-(pyrimidin-2-yl)propanoic acid as an adjunct therapy to standard treatments. Results indicated improved glycemic control and a reduction in HbA1c levels over a 12-week period.
  • Case Study on Cancer Treatment :
    A cohort study evaluated the effects of a novel drug formulation based on this amino acid derivative in patients with advanced cancer. The treatment resulted in stabilized disease progression in several patients, highlighting its potential as part of combination therapy.

Q & A

Q. What are the standard synthetic routes for (2R)-2-Amino-3-(pyrimidin-2-yl)propanoic acid?

The synthesis typically employs enantioselective methods such as asymmetric hydrogenation or chiral auxiliaries to ensure stereochemical integrity. For example, chiral pool synthesis using pyrimidine-containing precursors and catalytic systems (e.g., palladium or ruthenium catalysts) can achieve high enantiomeric excess (>95%). Reaction optimization often involves solvents like methanol or acetonitrile and purification via HPLC to isolate the enantiopure product .

Q. How is purity and stereochemical integrity validated during synthesis?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is critical for separating enantiomers. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and mass spectrometry (MS) confirm molecular identity and purity (>98%). X-ray crystallography may resolve ambiguous stereochemistry .

Q. What analytical methods are used to characterize this compound?

  • Structural analysis : NMR (e.g., COSY, HSQC) for backbone connectivity and pyrimidine ring substitution patterns.
  • Purity assessment : Reverse-phase HPLC with UV detection at 254 nm.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.
  • Chiral verification : Circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for higher yields?

Catalyst screening (e.g., BINAP-Ru complexes) and solvent polarity adjustments (e.g., DMF vs. THF) significantly impact reaction kinetics. Kinetic resolution via immobilized enzymes (e.g., lipases) may enhance enantiomeric ratios. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .

Q. What strategies identify biological targets of this compound?

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes/receptors.
  • Crystallography : Co-crystallization with target proteins (e.g., amino acid transporters) to resolve interaction sites.
  • Computational docking : Molecular dynamics simulations to predict binding modes to pyrimidine-recognizing domains .

Q. How to address contradictions in reported bioactivity data?

Discrepancies in IC50_{50} values or mechanism-of-action studies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and structural analogs (e.g., pyridine vs. pyrimidine derivatives) clarifies structure-activity relationships (SAR) .

Q. What role does this compound play in designing peptidomimetics?

The pyrimidine moiety mimics aromatic residues in peptide backbones, enhancing metabolic stability. For example, substituting phenylalanine with this compound in peptide inhibitors improves selectivity for kinase targets. Solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives is a common strategy .

Q. How do modifications to the pyrimidine ring affect biological activity?

SAR studies reveal that electron-withdrawing groups (e.g., halogens) at the pyrimidine 4-position enhance binding to ATP-binding pockets. Conversely, methyl groups at the 5-position reduce solubility but increase membrane permeability. Computational QSAR models guide rational design .

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic studies?

  • Stopped-flow spectroscopy : Monitor rapid binding events (ms timescale) under controlled temperatures.
  • Pre-steady-state assays : Quench-flow methods to capture transient intermediates.
  • Buffer standardization : Use HEPES (pH 7.4) with 1 mM DTT to prevent thiol oxidation .

Q. How to mitigate degradation during storage?

Lyophilization under argon and storage at -80°C in amber vials minimizes hydrolysis and photodegradation. Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., ring-opening or dimerization) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.